5-Chloro-3-ethyl-7-azaindole
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Overview
Description
5-Chloro-3-ethyl-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their unique structural properties, which include a nitrogen atom in the pyridine ring and another in the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 5-chloro-3-ethyl-7-azaindole is through the Fischer reaction. This involves heating the reactants in polyphosphoric acid at temperatures ranging from 160°C to 180°C . Another approach involves the annulation of the pyrrole ring to an existing pyridine derivative in the presence of a palladium-containing catalyst .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable versions of the Fischer reaction or palladium-catalyzed annulation. These methods are optimized for higher yields and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethyl-7-azaindole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Commonly involves halogenation, where a chlorine atom is substituted with another halogen or functional group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted azaindoles, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .
Scientific Research Applications
5-Chloro-3-ethyl-7-azaindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a precursor for biologically active compounds.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-3-ethyl-7-azaindole involves its interaction with molecular targets such as protein kinases. These interactions inhibit the activity of kinases like aurora A and B, which play a crucial role in cell division and mitosis . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-ethyl-7-azaindole
- 5-Iodo-3-ethyl-7-azaindole
- 5-Fluoro-3-ethyl-7-azaindole
Uniqueness
What sets 5-chloro-3-ethyl-7-azaindole apart from its analogs is its specific chlorine substitution, which imparts unique physicochemical properties. This makes it particularly effective as a precursor in the synthesis of biologically active compounds and potential pharmaceutical agents .
Properties
Molecular Formula |
C9H9ClN2 |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
5-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9ClN2/c1-2-6-4-11-9-8(6)3-7(10)5-12-9/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
SIYASMARGXGATN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=N2)Cl |
Origin of Product |
United States |
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